2-Bromo-5-methyloxazole

Description

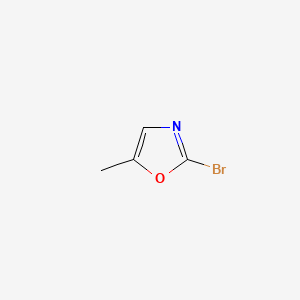

2-Bromo-5-methyloxazole is a heterocyclic organic compound with the molecular formula C₄H₄BrNO. It features an oxazole ring substituted with a bromine atom at the 2-position and a methyl group at the 5-position. This compound is of significant interest in medicinal chemistry and materials science due to its role as a versatile building block in synthesizing pharmaceuticals, agrochemicals, and functional materials.

The bromine atom at the 2-position enhances its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), enabling the construction of complex molecules. The methyl group at the 5-position contributes steric and electronic effects, influencing solubility and stability. Synthesis typically involves halogenation of 5-methyloxazole using brominating agents like N-bromosuccinimide (NBS) under controlled conditions .

Properties

IUPAC Name |

2-bromo-5-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO/c1-3-2-6-4(5)7-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQRFFBVFCUMRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(O1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129053-67-4 | |

| Record name | 2-bromo-5-methyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methyloxazole can be achieved through various synthetic routes. One common method involves the bromination of 5-methyloxazole. The reaction typically uses bromine or a bromine-containing reagent in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Another method involves the cyclization of appropriate precursors. For example, the reaction of 2-bromoacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate can yield this compound. The reaction is typically carried out in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methyloxazole undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl group in this compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The oxazole ring can be reduced to form corresponding dihydro or tetrahydro derivatives.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).

Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).

Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products Formed

Substitution Reactions: Substituted oxazole derivatives with various functional groups.

Oxidation Reactions: Aldehydes or carboxylic acids.

Reduction Reactions: Dihydro or tetrahydro oxazole derivatives.

Scientific Research Applications

2-Bromo-5-methyloxazole has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: It is explored for its potential use in drug discovery and development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methyloxazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from its ability to inhibit the synthesis of essential biomolecules in microorganisms. The bromine atom and the oxazole ring play crucial roles in its binding to target enzymes or receptors, leading to the disruption of cellular processes .

In cancer research, this compound derivatives may exert their effects by interfering with cell signaling pathways involved in cell proliferation and apoptosis. The compound’s structure allows it to interact with key proteins and enzymes, modulating their activity and leading to anticancer effects .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The phenyl group in 2-Bromo-5-phenyloxazole increases molecular weight and reduces solubility compared to the methyl variant .

- Halogen Reactivity : Bromine’s larger atomic radius enhances leaving-group ability, making this compound more reactive than its chloro analog.

- Positional Isomerism : 2-Bromo-4-methyloxazole exhibits distinct electronic properties due to altered ring charge distribution.

Stability and Reactivity

- Thermal Stability : this compound decomposes above 150°C, whereas the phenyl analog (higher molecular weight) is stable up to 200°C .

- Photoreactivity : Brominated oxazoles are prone to light-induced degradation, necessitating storage in amber containers.

Research Findings and Case Studies

- Structural Analysis : X-ray crystallography, as demonstrated for related brominated oxazoles (e.g., ), confirms the planar oxazole ring and Br–C bond length (~1.89 Å), critical for predicting reactivity .

- Synthetic Methodologies : Studies on analogous compounds highlight the use of palladium catalysts for efficient cross-coupling, with yields exceeding 80% for this compound derivatives .

Biological Activity

2-Bromo-5-methyloxazole is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article delves into its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties. The discussion is supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a five-membered ring structure containing nitrogen and oxygen atoms, along with a bromine atom and a methyl group. Its molecular formula is with a molecular weight of approximately 173.01 g/mol. The compound typically appears as a pale yellow solid and is soluble in organic solvents like chloroform and methanol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for selected strains are presented in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

| Candida albicans | 128 |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, leading to cell death.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HCT-116). The IC50 values for these cell lines are summarized in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HCT-116 | 10 |

The compound induces apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of the cell cycle. For instance, it has been shown to cause G2/M phase arrest in MCF-7 cells, which correlates with its ability to inhibit tubulin polymerization.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound exhibits anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results demonstrated that the compound significantly inhibited the growth of resistant strains, highlighting its potential as a novel antimicrobial agent .

- Cancer Cell Line Studies : In research conducted by Zhang et al., this compound was tested on various cancer cell lines. The study concluded that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development in cancer therapy .

- Inflammation Model : In an experimental model of acute inflammation, administration of this compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups. This supports its potential use in treating inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.